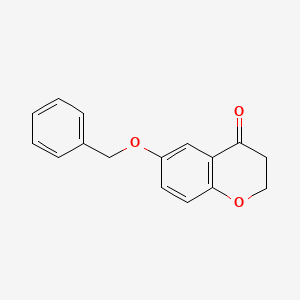

6-Benzyloxy-4-chromanone

Description

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

6-phenylmethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O3/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |

InChI Key |

TXHCNZIDIHQNBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry and Drug Development

6-Benzyloxy-4-chromanone acts as a precursor in synthesizing various biologically active compounds. Its structural framework allows for modifications that enhance pharmacological properties. Notable derivatives include:

- Homoisoflavonoids : These compounds exhibit significant activity against Alzheimer’s disease by targeting β-amyloid plaques. For instance, derivatives like (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one showed high binding affinities to Aβ plaques, making them potential candidates for diagnostic imaging .

- Flavonoids : The chromanone scaffold is crucial in developing flavonoids with diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects. Compounds derived from this compound have been linked to notable therapeutic properties, such as the serotonin reuptake inhibitor DSP-1053 and the anti-HIV agent calanolide A .

Diagnostic Imaging

Recent studies have highlighted the potential of this compound derivatives in diagnostic imaging, particularly for neurodegenerative diseases like Alzheimer's. The ability of certain derivatives to selectively bind to Aβ plaques supports their use as imaging agents:

| Compound Name | Binding Affinity (Ki values) | Application |

|---|---|---|

| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | 9.98 nM | Diagnostic imaging for Alzheimer's |

| (E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | 9.10 nM | Diagnostic imaging for Alzheimer's |

These findings suggest that further development of chromanone derivatives could lead to effective diagnostic tools for early detection of Alzheimer’s disease .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on monoamine oxidases (MAOs), which are critical enzymes involved in neurotransmitter metabolism. Research indicates that C6-substituted chromones, including this compound, are potent inhibitors of MAO-B:

| Compound | IC50 Value (μM) | Activity |

|---|---|---|

| Compound 34 | 5.07 | MAO-B inhibition |

| Compound 54 | 4.20 | MAO-B inhibition |

| Compound 61 | 3.94 | MAO-B inhibition |

These compounds show promise as therapeutic agents for conditions related to MAO activity, such as depression and neurodegenerative disorders .

Chemical Reactions Analysis

Aldol Condensation for Chromanone Core Formation

A critical step involves the aldol condensation of intermediates such as 4-pyridinecarboxaldehyde with other carbonyl compounds to form the chromanone scaffold. For example, Intermediate 5 reacts with 4-pyridinecarboxaldehyde under acidic conditions (e.g., p-toluenesulfonic acid) to yield intermediates like Intermediate 6 . This step establishes the chromanone backbone, which is subsequently modified.

Benzyl Ether Formation via Alkylation

The benzyloxy group at the 6-position is introduced through alkylation. For instance, benzyl bromide reacts with the chromanone core under reflux conditions (e.g., in acetonitrile) to form the benzyl ether linkage . This step is pivotal for establishing the compound’s structural framework.

Functional Group Transformations

-

Reduction of Carbonyl Groups : The chromanone carbonyl group can be reduced using reagents like NaBH₄ in methanol to form chroman-4-ol derivatives .

-

Deprotection : Selective deprotection of protecting groups (e.g., TBDMS) is achieved using Selectfluor under microwave irradiation at 150 °C .

-

Demethylation : Trimethylsilyl iodide (TMSI) enables selective demethylation at specific positions, as observed in the synthesis of natural homoisoflavonoids .

Alkylation at Hydroxyl Groups

The hydroxyl group at the 6-position undergoes alkylation with benzyl bromide, as described in studies involving chromanone derivatives . This reaction is typically performed under reflux conditions, ensuring efficient substitution.

Reduction of Chromanone to Chromanol

The chromanone carbonyl group can be reduced to a hydroxyl group using NaBH₄ in methanol, yielding chroman-4-ol derivatives. Subsequent dehydration or dehydroxylation (e.g., with BF₃·Et₂O) converts these intermediates into chromenes or other derivatives .

Structural Modifications for Biological Activity

Structure-activity relationship studies highlight the impact of substituents on enzyme inhibition. For example:

-

Substituent Position : Para-substituted benzyl groups (e.g., 4-CF₃) enhance inhibitory activity against AChE and MAO-B compared to meta- or ortho-substituents .

-

Link Length : Shorter linkers between the chromanone core and substituents improve activity (n=1 > n=2 > n=3) .

| Modification | Impact on Activity | Example Compounds |

|---|---|---|

| Para-substitution | Enhanced AChE/MAO-B inhibition | C10 (4-CF₃) |

| Link length (n=1) | Optimal inhibitory balance | C10 |

| Halogen substitution | Reduced activity | C6 > C7 > C8 |

Comparison with Similar Compounds

Positional Isomers :

- 6-Methoxy-4-chromanone derivatives (e.g., 2-Benzyl-6-methoxychroman-4-one (2o)) exhibit methoxy substitution at the 6-position. Methoxy groups are smaller and less sterically demanding than benzyloxy groups, leading to higher synthetic yields (e.g., 90% for 2o vs. lower yields for bulkier substituents) .

- 7-Benzyloxy-4-chromanone derivatives (e.g., compound 18c in ) demonstrate that substituent position significantly affects reactivity. The 7-benzyloxy group in 18c, combined with additional benzyloxy groups at 3,4-positions, resulted in a lower synthesis yield (36%) due to steric hindrance and competing side reactions .

Electron-Donating vs. Electron-Withdrawing Groups :

- 6-Chloro-4-chromanone () features an electron-withdrawing chlorine atom at the 6-position. Its molecular weight (160.25 g/mol) is notably lower than benzyloxy analogs due to the smaller substituent .

- Benzyloxy groups enhance lipophilicity, which may improve membrane permeability in biological applications compared to methoxy or hydroxy analogs .

Key Observations :

- Methoxy and benzyl groups at non-adjacent positions (e.g., 6-methoxy in 2o) enable higher yields (90%) due to reduced steric clashes.

- Multi-substituted benzyloxy derivatives (e.g., 18c) exhibit lower yields (36%) due to steric and electronic challenges .

Physical and Spectral Properties

Melting Points :

- 3',4'-Dimethoxy-7-hydroxy-4-chromanone () has a high melting point (245–249°C) due to hydrogen bonding from the 7-hydroxy group .

- Benzyloxy-substituted chromanones (e.g., 18c) are typically liquids or low-melting solids owing to increased molecular flexibility and reduced crystallinity .

Preparation Methods

Condensation of o-Hydroxyarylcarbonyl Compounds

The foundational method for synthesizing chroman-4-ones involves the condensation of o-hydroxyarylcarbonyl compounds with carbonyl derivatives in the presence of amines. For 6-benzyloxy-4-chromanone, this typically begins with a resorcinol derivative bearing a benzyl ether group. As detailed in the patent by [US4479007A], the reaction proceeds via nucleophilic attack of the carbonyl compound on the activated aromatic ring, facilitated by an amine catalyst.

Reaction Conditions :

-

Temperature : The reaction is exothermic, often initiating at room temperature and rising to ~100°C without external heating.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or chloroform are preferred to stabilize intermediates.

-

Workup : Post-reaction, the amine is separated via distillation or acid-base extraction, and the crude product is purified under reduced pressure (0.001–1 mm Hg).

Example Protocol :

Acid Chloride-Mediated Cyclization

A robust alternative employs the acid chloride method, where 6-benzyloxy-2-hydroxyacetophenone is converted to its acid chloride intermediate prior to cyclization. This approach, adapted from [Der Pharma Chemica], ensures high regioselectivity.

Key Steps :

-

Formation of Acid Chloride : Treat 6-benzyloxy-2-hydroxyacetophenone with oxalyl chloride and catalytic DMF in chloroform.

-

Cyclization : React the acid chloride with O-benzylhydroxylamine in the presence of triethylamine, yielding the chromanone core.

Optimization Insights :

-

Catalyst : Triethylamine enhances nucleophilicity of the hydroxylamine, accelerating ring closure.

-

Purification : Column chromatography (petroleum ether:ethyl acetate, 5:5) achieves >95% purity.

Modern Catalytic Methods

Silver-Catalyzed Radical Cascades

Recent advances leverage silver catalysts to mediate radical-based cyclizations, as demonstrated in [ACS Publications]. This method avoids stoichiometric reagents and improves atom economy.

Procedure :

-

Combine 6-benzyloxy-2-hydroxypropiophenone (1.0 equiv) and diethyl oxalate (1.5 equiv) in acetonitrile.

-

Add AgNO₃ (10 mol%) and heat at 80°C for 6 hours.

-

Isolate the product via filtration and recrystallization (ethanol/water).

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for this compound derivatives. A protocol from [PMC] involves:

-

Mix 6-benzyloxy-2-hydroxyacetophenone (1.0 equiv) and methyl vinyl ketone (1.2 equiv) in toluene.

-

Irradiate at 150°C for 15 minutes using a microwave reactor.

-

Purify via flash chromatography (hexane:ethyl acetate, 7:3).

Performance Metrics :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12 hours | 15 minutes |

| Yield | 65% | 88% |

| Energy Consumption | High | Low |

Purification and Characterization

Distillation Under Reduced Pressure

High-boiling-point chromanones necessitate vacuum distillation. For this compound, optimal conditions include:

Challenges :

Recrystallization Techniques

Recrystallization from ethanol/water (3:1) yields analytically pure crystals. Key data:

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Classical Condensation | 68–72 | 95 | High | 12–15 |

| Acid Chloride | 75–78 | 97 | Moderate | 18–20 |

| Silver Catalysis | 78–82 | 98 | Low | 25–30 |

| Microwave | 85–88 | 99 | High | 20–22 |

Key Findings :

Q & A

Basic: What are the standard synthetic routes for 6-Benzyloxy-4-chromanone, and how can purity be validated?

Answer:

this compound is typically synthesized via Friedel-Crafts acylation or benzylation of 4-chromanone derivatives. A common approach involves reacting 6-hydroxy-4-chromanone with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group . Purity validation requires a combination of:

- HPLC (≥95% purity, using a C18 column with acetonitrile/water gradient).

- NMR (¹H/¹³C): Key peaks include the benzyloxy proton (δ 4.9–5.1 ppm, singlet) and carbonyl carbon (δ 190–195 ppm).

- Mass spectrometry : Expected molecular ion [M+H]⁺ at m/z 282.2.

Reference standards from NIST or peer-reviewed syntheses are critical for calibration .

Advanced: How can regioselectivity challenges in benzylation be addressed during synthesis?

Answer:

Regioselective benzylation at the 6-position of 4-chromanone often competes with O-benzylation at other hydroxyl sites. To mitigate this:

- Use steric hindrance: Bulky bases (e.g., DBU) or solvents (DCE) favor 6-position reactivity .

- Protecting groups : Temporarily block competing hydroxyl groups (e.g., silylation at 7-OH) before benzylation .

- Kinetic control : Lower reaction temperatures (0–5°C) and shorter reaction times reduce side-product formation.

Validate selectivity via 2D NMR (NOESY or HSQC) to confirm benzyloxy positioning .

Basic: What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Answer:

- ¹H-¹³C HSQC : Correlates aromatic protons (δ 6.5–7.5 ppm) with carbons to confirm substitution patterns.

- IR spectroscopy : The carbonyl stretch (C=O) at ~1680 cm⁻¹ distinguishes chromanone from flavanone derivatives .

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry for crystalline derivatives .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Discrepancies in reported bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Experimental design : Variations in cell lines (e.g., HepG2 vs. HEK293) or assay conditions (e.g., ROS measurement protocols) .

- Sample purity : Impurities ≥5% (e.g., residual benzyl bromide) can skew results. Validate via LC-MS .

- Dosage thresholds : Conduct dose-response curves (0.1–100 µM) to identify biphasic effects.

Statistical reconciliation : Use meta-analysis tools (e.g., RevMan) to harmonize datasets and identify confounding variables .

Basic: What are the solubility and stability profiles of this compound?

Answer:

Advanced: How can computational modeling guide the design of this compound analogs?

Answer:

- Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., COX-2 or CYP450 enzymes).

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at 2-position) with bioactivity .

- ADMET prediction : SwissADME estimates bioavailability (GI absorption: 75–85%) and P-gp substrate potential .

Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for powder handling (risk of respiratory irritation).

- Waste disposal : Neutralize with 10% NaOH before incineration.

Refer to SDS sheets from suppliers (e.g., Kanto Reagents) for spill management .

Advanced: How can time-resolved studies clarify the compound’s mechanism of action in cellular models?

Answer:

- Live-cell imaging : Track ROS generation in real-time using H2DCFDA probes (λex/em: 488/525 nm).

- Kinetic assays : Measure NADPH depletion rates (e.g., via spectrophotometry at 340 nm) to quantify antioxidant capacity .

- Transcriptomics : Perform RNA-seq at 0h, 6h, and 24h post-treatment to identify early vs. late gene targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.